2-(2,5-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound “4-FLUOROPHENYL N-(2,5-DIMETHOXYPHENYL)CARBAMATE” has a linear formula of C15H14FNO4 and a molecular weight of 291.282 . Another related compound is “N-(2,5-DIMETHOXYPHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE” with a linear formula of C20H24FN3O3 and a molecular weight of 373.431 .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Tetrazol-Thiophene Carboxamides : A study by Talupur, Satheesh, and Chandrasekhar (2021) involved the synthesis of tetrazol-thiophene carboxamides, showcasing methodologies that could be applicable to the synthesis of complex molecules like the one . The research emphasized the importance of synthetic routes in creating compounds with potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Electrochromic and Electrofluorescent Materials : Sun et al. (2016) developed electroactive polyamides demonstrating how structural modifications can impart significant electrochromic and electrofluorescent properties. These findings suggest potential applications in developing smart materials and sensors, relevant to exploring the applications of the specified compound (Sun et al., 2016).
Crystal Structure Analysis : Prabhuswamy et al. (2016) detailed the crystal structure of a dimethoxyphenyl-thiophene carboxamide, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Prabhuswamy et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-29-12-7-8-14(30-2)13(9-12)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)11-5-3-10(21)4-6-11/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLYHHRBWXGSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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